molecular formula C11H17NO B1347054 4-Pentyloxyaniline CAS No. 39905-50-5

4-Pentyloxyaniline

Cat. No. B1347054
CAS RN: 39905-50-5
M. Wt: 179.26 g/mol
InChI Key: QZLNSNIHXKQIIS-UHFFFAOYSA-N
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Description

4-Pentyloxyaniline is a chemical compound with the molecular formula C11H17NO . Its molecular weight is 179.2588 . It is also known by other names such as p-Pentyloxyaniline and Benzenamine, 4-(pentyloxy)- .


Synthesis Analysis

The synthesis of 4-Pentyloxyaniline involves a multi-step reaction with 2 steps . The first step involves the use of KOH and ethanol for 6 hours under heating conditions . The second step also involves the use of KOH and ethanol, but for 12 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of 4-Pentyloxyaniline can be represented by the InChI string: InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Pentyloxyaniline has a molecular weight of 179.2588 . The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 294.2±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.4±3.0 kJ/mol . The flash point is 130.7±13.1 °C . The index of refraction is 1.525 . The molar refractivity is 55.7±0.3 cm3 .

Scientific Research Applications

Thermooptical Analysis of Liquid Crystals

Research by Osiecka, Galewski, and Massalska-Arodź (2017) demonstrated the application of 4-bromobenzylidene-4′-pentyloxyaniline (5BBAA) in the study of thermotropic liquid crystals. Using TOApy software, they observed phase transitions and textures of 5BBAA under a polarizing optical microscope, showcasing its utility in detecting phase transitions difficult to observe by DSC method. This highlights the potential of similar compounds, including 4-Pentyloxyaniline, in the study of liquid crystalline materials and their phase behavior (Osiecka, Galewski, & Massalska-Arodź, 2017).

Dielectric Properties of Liquid Crystal Systems

A study focused on the dielectric properties of a system involving 4-n-pentyloxybenzoic acid and related compounds revealed how different concentrations affect dielectric properties. The research by Syrbu et al. (2021) showed changes in dielectric anisotropy during phase transitions, providing insight into the molecular interactions and structural organization within liquid crystalline systems. This suggests that compounds like 4-Pentyloxyaniline could be relevant in exploring the dielectric behavior of similar systems (Syrbu et al., 2021).

Bioactivation and Metabolism Studies

Research into the metabolic fate of related aniline compounds, such as 4-bromoaniline, has identified metabolites and biochemical pathways that are crucial for understanding the biological interactions and toxicological profiles of these compounds. Major et al. (2003) demonstrated the identification of metabolites in rats, offering insights into the bioactivation processes that could be applicable to studies on 4-Pentyloxyaniline and its biological impacts (Major, Castro-Pérez, Nicholson, & Wilson, 2003).

Optical Imaging and Drug Delivery

Gorka, Nani, and Schnermann (2018) discussed the reactivity of cyanine dyes for optical imaging and drug delivery, highlighting the potential of these compounds in biomedical research. The unique reactivity and properties of such dyes, including their ability to undergo specific chemical reactions, suggest the relevance of structurally related compounds like 4-Pentyloxyaniline in the development of novel imaging agents and therapeutic vehicles (Gorka, Nani, & Schnermann, 2018).

Methane-Based Biosynthesis

Nguyen and Lee (2021) explored the biosynthesis of 4-Hydroxybutyrate from methane, indicating the potential of using microbial systems for the production of valuable chemicals. This research underscores the broader applications of chemical synthesis and biotechnology in producing compounds with significant industrial and pharmaceutical value, pointing to the potential utility of 4-Pentyloxyaniline in similar biosynthetic pathways (Nguyen & Lee, 2021).

Safety And Hazards

The safety data sheet for 4-Pentyloxyaniline indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-pentoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLNSNIHXKQIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068204
Record name Benzenamine, 4-(pentyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentyloxyaniline

CAS RN

39905-50-5
Record name 4-(Pentyloxy)benzenamine
Source CAS Common Chemistry
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Record name 4-Pentyloxyaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(pentyloxy)-
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Record name Benzenamine, 4-(pentyloxy)-
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Record name 4-pentyloxyaniline
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Record name 4-Pentyloxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
N Osiecka, M Massalska-Arodź, Z Galewski… - … Physica Polonica A, 2013 - bibliotekanauki.pl
Significant differences in phase sequence and dynamics between 4-bromobenzylidene-4'-pentyloxyaniline (5BBA) and -bromobenzylidene-4'-heksyloxyaniline (6BBA) substances …
Number of citations: 13 bibliotekanauki.pl
A Massalska - 日本液晶学会討論会講演予稿集2014 年日本液晶学会 …, 2014 - jstage.jst.go.jp
… ] Osiecka N.; Massalska-Arodź M.; Galewski Z.; Chłędowska K.; Wróbel S.; Morito T.; Yamamur Y.; Saito K.; „Dynamics and phase transitions of 4-bromobenzylidene-4’-pentyloxyaniline …
Number of citations: 3 www.jstage.jst.go.jp
N Osiecka, Z Galewski, M Massalska-Arodź - Thermochimica Acta, 2017 - Elsevier
… Observations of the textures and phase transitions of 4-bromobenzylidene-4′-hexyloxyaniline (6BBAA) and 4-bromobenzylidene-4′-pentyloxyaniline (5BBAA) thermotropic liquid …
Number of citations: 19 www.sciencedirect.com
DM Shin, DM Song, BC Shon… - Journal of the Korean …, 1998 - koreascience.kr
… After treatment of surface with water, alkyl and 4-pentyloxyaniline were introduced on the film surface by complex formation between anionic species formed on the imide surface and …
Number of citations: 0 koreascience.kr
M Gałązka, E Juszyńska-Gałązka, N Osiecka… - Phase …, 2016 - Taylor & Francis
… The generalized scaling procedure has been successfully used for various relaxation processes in liquid crystals (4-bromobenzylidene-4′-pentyloxyaniline, 4-bromobenzylidene-4′-…
Number of citations: 6 www.tandfonline.com
Y Yamamura, T Murakoshi, S Iwagaki… - Physical Chemistry …, 2017 - pubs.rsc.org
Single-crystal structural analyses and heat capacity measurements were performed on two Schiff base liquid crystal compounds, 5CBAA (4-chlorobenzylidene-4′-pentyloxyaniline) …
Number of citations: 14 pubs.rsc.org
K Nejati, Z Rezvani, B Massoumi - Dyes and pigments, 2007 - Elsevier
… 4-Pentyloxyaniline was prepared by reduction of the corresponding 4-… In the third step, salicylaldehyde coupled with the diazonium chloride obtained from 4-pentyloxyaniline and finally …
Number of citations: 117 www.sciencedirect.com
EL Hamblen, MTD Cronin, TW Schultz - Chemosphere, 2003 - Elsevier
… , 4-butoxyaniline, which is structurally equivalent to 4-pentylaniline in size, shows estrogenic activity; however, those chemicals with more carbon atoms (ie, 4-pentyloxyaniline, 4-…
Number of citations: 39 www.sciencedirect.com
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
J Godzwon, D Pociecha, Z Galewski - Thermochimica acta, 2013 - Elsevier
This article presents the summary of our investigations of liquid-crystalline polymorphism of asymmetrical 4-alkyloxybenzylidene-4′-alkyloxyanilines. The existing type of mesophases …
Number of citations: 1 www.sciencedirect.com

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